Cas no 1596754-59-4 (Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro-)

4-Chloro-8-fluoro-6-methyl-3-nitroquinoline is a halogenated and nitrated quinoline derivative with potential applications in pharmaceutical and agrochemical research. The presence of chloro, fluoro, and nitro substituents enhances its reactivity, making it a versatile intermediate for synthesizing complex heterocyclic compounds. Its electron-withdrawing groups facilitate nucleophilic substitution reactions, while the methyl group contributes to stability. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its structural diversity and functional group compatibility. High purity and well-defined synthetic pathways ensure reproducibility in research applications. Proper handling is advised due to its nitro and halogenated properties.
Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- structure
1596754-59-4 structure
商品名:Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro-
CAS番号:1596754-59-4
MF:C10H6ClFN2O2
メガワット:240.61824464798
CID:5265419

Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- 化学的及び物理的性質

名前と識別子

    • 4-chloro-8-fluoro-6-methyl-3-nitroquinoline
    • Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro-
    • インチ: 1S/C10H6ClFN2O2/c1-5-2-6-9(11)8(14(15)16)4-13-10(6)7(12)3-5/h2-4H,1H3
    • InChIKey: WHTZHXTVYWVPRM-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CN=C2C(=CC(C)=CC2=1)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 287
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 58.7

Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-361588-5.0g
4-chloro-8-fluoro-6-methyl-3-nitroquinoline
1596754-59-4 95.0%
5.0g
$2650.0 2025-03-18
Enamine
EN300-361588-0.05g
4-chloro-8-fluoro-6-methyl-3-nitroquinoline
1596754-59-4 95.0%
0.05g
$768.0 2025-03-18
Enamine
EN300-361588-0.25g
4-chloro-8-fluoro-6-methyl-3-nitroquinoline
1596754-59-4 95.0%
0.25g
$840.0 2025-03-18
Enamine
EN300-361588-1.0g
4-chloro-8-fluoro-6-methyl-3-nitroquinoline
1596754-59-4 95.0%
1.0g
$914.0 2025-03-18
Enamine
EN300-361588-0.5g
4-chloro-8-fluoro-6-methyl-3-nitroquinoline
1596754-59-4 95.0%
0.5g
$877.0 2025-03-18
Enamine
EN300-361588-0.1g
4-chloro-8-fluoro-6-methyl-3-nitroquinoline
1596754-59-4 95.0%
0.1g
$804.0 2025-03-18
Enamine
EN300-361588-2.5g
4-chloro-8-fluoro-6-methyl-3-nitroquinoline
1596754-59-4 95.0%
2.5g
$1791.0 2025-03-18
Enamine
EN300-361588-10.0g
4-chloro-8-fluoro-6-methyl-3-nitroquinoline
1596754-59-4 95.0%
10.0g
$3929.0 2025-03-18

Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- 関連文献

Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro-に関する追加情報

Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- (CAS No. 1596754-59-4): A Comprehensive Overview

Quinoline derivatives have long been recognized for their significant role in pharmaceutical and medicinal chemistry. Among these derivatives, Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- (CAS No. 1596754-59-4) stands out due to its unique structural and chemical properties. This compound, characterized by the presence of a chloro, fluoro, methyl, and nitro substituents on the quinoline core, has garnered considerable attention in recent years for its potential applications in drug discovery and therapeutic development.

The molecular structure of Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- (CAS No. 1596754-59-4) imparts distinct electronic and steric properties that make it a valuable scaffold for designing novel bioactive molecules. The chloro group at the 4-position enhances electrophilicity, while the fluoro group at the 8-position introduces metabolic stability and lipophilicity. The methyl group at the 6-position influences the overall conformation of the molecule, and the nitro group at the 3-position contributes to electron-withdrawing effects, which can modulate reactivity and binding interactions.

Recent advancements in medicinal chemistry have highlighted the importance of quinoline derivatives in addressing various therapeutic challenges. Studies have demonstrated that modifications in the quinoline core can significantly alter pharmacokinetic profiles and target specificity. For instance, the introduction of fluorine atoms has been shown to improve oral bioavailability and reduce susceptibility to metabolic degradation. Similarly, nitro groups can serve as versatile handles for further functionalization, enabling the synthesis of more complex derivatives with enhanced biological activity.

In the context of drug discovery, Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- (CAS No. 1596754-59-4) has been explored as a potential lead compound for developing treatments against infectious diseases and cancer. Its structural features make it a promising candidate for inhibiting enzymes and receptors involved in pathogenic processes. Preliminary studies have indicated that this compound exhibits inhibitory activity against certain bacterial enzymes, suggesting its utility in combating antibiotic-resistant strains.

The synthesis of Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- (CAS No. 1596754-59-4) involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by nitration and fluorination reactions. The use of advanced catalytic systems has improved the efficiency of these transformations, making it feasible to produce this compound on a larger scale for research purposes.

One of the key challenges in working with Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- (CAS No. 1596754-59-4) is its potential reactivity due to the presence of multiple functional groups. However, modern synthetic methodologies have provided tools to control these reactivities effectively. For example, protecting group strategies can be employed to selectively modify specific sites on the molecule without affecting others. Additionally, computational chemistry techniques have been instrumental in predicting reaction outcomes and optimizing synthetic pathways.

The pharmacological profile of Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- (CAS No. 1596754-59-4) has been evaluated through various in vitro and in vivo studies. These investigations have revealed interesting interactions with biological targets such as kinases and transcription factors. The compound's ability to modulate these targets makes it a candidate for developing treatments against diseases like cancer and inflammatory disorders. Furthermore, its structural similarity to known bioactive molecules suggests potential for structure-based drug design approaches.

Future research directions for Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- (CAS No. 1596754-59-4) include exploring its role in drug development through combinatorial chemistry and high-throughput screening methods. These approaches can accelerate the discovery of novel derivatives with improved pharmacological properties. Additionally, investigating its mechanisms of action will provide insights into how it interacts with biological systems and could lead to new therapeutic strategies.

The versatility of Quinoline, 4-chloro-octafluoropropylaminosulfonyl chloride makes it a valuable asset in synthetic chemistry laboratories worldwide. Its unique combination of functional groups allows for diverse modifications, enabling researchers to tailor its properties for specific applications. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in advancing pharmaceutical sciences.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd